Product packaging for Bis(2-ethylhexyl) sebacate(Cat. No.:CAS No. 29590-28-1)

Bis(2-ethylhexyl) sebacate

Cat. No.: B7770108
CAS No.: 29590-28-1
M. Wt: 426.7 g/mol
InChI Key: VJHINFRRDQUWOJ-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) sebacate is a clear pale yellow liquid with a mild odor. Insoluble in water. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H50O4<br>C26H50O4<br>CH3(CH2)3CH(C2H5)CH2OOC(CH2)8COOCH2CH(C2H5)(CH2)3CH3 B7770108 Bis(2-ethylhexyl) sebacate CAS No. 29590-28-1

Properties

IUPAC Name

bis(2-ethylhexyl) decanedioate
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InChI

InChI=1S/C26H50O4/c1-5-9-17-23(7-3)21-29-25(27)19-15-13-11-12-14-16-20-26(28)30-22-24(8-4)18-10-6-2/h23-24H,5-22H2,1-4H3
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InChI Key

VJHINFRRDQUWOJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCCC(=O)OCC(CC)CCCC
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Molecular Formula

C26H50O4, Array
Record name BIS(2-ETHYLHEXYL) SEBACATE
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DSSTOX Substance ID

DTXSID7025055
Record name Bis(2-ethylhexyl) decanedioate
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Molecular Weight

426.7 g/mol
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Physical Description

Bis(2-ethylhexyl) sebacate is a clear pale yellow liquid with a mild odor. Insoluble in water. (NTP, 1992), Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, Pale straw-colored or colorless liquid; [HSDB] Clear colorless liquid; [MSDSonline], COLOURLESS OILY LIQUID.
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Record name Decanedioic acid, 1,10-bis(2-ethylhexyl) ester
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Boiling Point

478 °F at 4 mmHg (NTP, 1992), 256 °C @ 5 mm Hg, at 0.7kPa: 256 °C
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Flash Point

410 °F (NTP, 1992), 410 °F OC., 210 °C o.c.
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Solubility

Insoluble (NTP, 1992), Soluble in ethanol, acetone, and benzene, SOL IN HYDROCARBONS, KETONES, ESTERS, CHLORINATED SOLVENTS; INSOL IN GLYCOLS; SOLUBILITY IN WATER 0.02% @ 20 °C; WATER DISSOLVES IN SEBACATE 0.15% @ 20 °C, Solubility in water: none
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Density

0.912 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.912 @ 25 °C/4 °C, Relative density (water = 1): 0.9
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Vapor Density

14.7 (Air= 1), Relative vapor density (air = 1): 14.7
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Vapor Pressure

0.0000001 [mmHg], Vapor pressure, Pa at 37 °C: 0.000024
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Color/Form

Pale straw-colored liquid, OILY COLORLESS LIQ

CAS No.

122-62-3, 29590-28-1
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Melting Point

-54 °F (NTP, 1992), -48 °C
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Synthesis and Reaction Mechanisms

Enzymatic Synthesis and Biocatalysis

Biocatalysis has emerged as a sustainable and highly selective method for chemical synthesis. nih.govrsc.orgnih.goveuropa.eu In the context of bis(2-ethylhexyl) sebacate (B1225510), enzymatic synthesis offers a green alternative to conventional chemical catalysis. scribd.comresearchgate.net

Lipases, a class of enzymes that catalyze the hydrolysis of fats, are particularly effective in esterification reactions. nih.govscribd.com The use of immobilized lipases, such as Novozym 435, has been investigated for the synthesis of bis(2-ethylhexyl) sebacate. scribd.comrsc.org In one study, the transesterification of dimethyl sebacate with 2-ethylhexanol using Novozym 435 achieved a conversion of up to 94% in 20 hours, utilizing a twofold stoichiometric excess of the alcohol. rsc.org Another investigation focusing on the direct esterification of sebacic acid with 1-octanol (B28484) using Novozym 435 reported achieving 100% conversion of sebacic acid. scribd.com This was accomplished with a 1:5 molar ratio of acid to alcohol and 5% w/w of the lipase (B570770) after 150 minutes at 100°C. scribd.com

The high selectivity of enzymes minimizes the formation of unwanted byproducts, simplifying downstream purification processes. nih.gov Furthermore, biocatalytic processes often operate under milder conditions of temperature and pressure compared to traditional chemical methods, contributing to energy savings and reduced environmental impact. europa.eu

Non-Catalytic Synthesis under Specific Conditions

This compound can also be synthesized without the use of an external catalyst by conducting the reaction under subcritical and near-critical conditions of the alcohol, 2-ethylhexanol. rsc.orgrsc.orgresearchgate.net This method relies on the intrinsic properties of the reactants at elevated temperatures and pressures to drive the esterification process. rsc.org

Research has demonstrated that the direct esterification of sebacic acid with 2-ethylhexanol can achieve equilibrium conversion within an hour, even at a subcritical temperature of 523 K. rsc.orgrsc.org At a higher temperature of 673 K, equilibrium was reached in as little as 15 minutes. rsc.org The reaction is believed to be catalyzed by sebacic acid itself, particularly at higher loadings of the acid. rsc.org This self-catalysis, coupled with the enhanced solubility of the reactants under these conditions, accelerates the reaction rate. rsc.org

The non-catalytic approach offers significant economic and environmental advantages by eliminating the need for a catalyst, which in turn simplifies product purification and reduces waste. rsc.orgiisc.ac.in The shorter reaction times and the use of a lower molar excess of alcohol further contribute to the efficiency of this synthesis route. rsc.orgrsc.org

Kinetic Studies of Esterification Reactions

Understanding the kinetics of the esterification reaction is crucial for process optimization and reactor design. For the non-catalytic synthesis of this compound, a second-order reversible rate expression has been used to model the experimental conversion data. rsc.org This model considers the forward reaction of esterification and the reverse reaction of hydrolysis. rsc.org

The activation energy for the forward reaction (esterification) was determined to be 58.5 kJ/mol, while the activation energy for the reverse reaction (hydrolysis) was found to be 63.4 kJ/mol. researchgate.net These values are notably lower than those reported for some catalytically synthesized diesters, indicating a lower energy barrier for the non-catalytic process under high-pressure conditions. rsc.org

Kinetic models have also been applied to enzyme-catalyzed synthesis. For the lipase-catalyzed synthesis of dioctyl sebacate, the reaction progress was monitored by determining the conversion of sebacic acid over time. scribd.com Such kinetic data is essential for determining the optimal reaction time and enzyme loading.

Transesterification Pathways

Transesterification represents an alternative and commonly employed pathway for the synthesis of this compound. atamanchemicals.comemerald.com This process involves the reaction of a starting ester, typically a dimethyl or diethyl ester of sebacic acid, with 2-ethylhexanol in the presence of a catalyst. atamanchemicals.comemerald.com

Dimethyl sebacate is frequently used as a precursor in this reaction. atamanchemicals.comemerald.com The transesterification of dimethyl sebacate with 2-ethylhexanol yields this compound and methanol (B129727) as a byproduct. atamanchemicals.com This method is advantageous as it can be carried out under less stringent conditions than direct esterification and often results in high yields of the desired product. emerald.com

The synthesis of oligomeric esters of sebacic acid also utilizes transesterification, reacting dimethyl sebacate with a diol like neopentyl glycol and terminating the chains with 2-ethylhexanol. emerald.com

Optimization of Synthesis Parameters

Optimizing synthesis parameters is key to maximizing the yield and efficiency of this compound production. Key parameters that are often manipulated include temperature, molar ratio of reactants, catalyst loading, and reaction time.

In the non-catalytic synthesis , temperature and the initial molar ratio of 2-ethylhexanol to sebacic acid are critical. rsc.orgiisc.ac.in Studies have shown that increasing the temperature generally increases the reaction rate, leading to shorter times to reach equilibrium. rsc.org Interestingly, at lower molar ratios of alcohol to acid, the conversion can be higher due to the increased catalytic activity of the carboxylic acid itself. iisc.ac.in An equilibrium conversion of approximately 85% was observed at a 1:1 initial molar ratio and 20 MPa, and this did not vary significantly with temperatures between 523 K and 600 K. rsc.org

For enzymatic synthesis , optimization involves parameters such as enzyme concentration, temperature, and the molar ratio of the substrates. In the synthesis of dioctyl sebacate using Novozym 435, a 100% conversion of sebacic acid was achieved with a 1:5 molar ratio of acid to alcohol and a 5% (w/w) lipase concentration after 150 minutes at 100°C. scribd.com For the synthesis of bis(2-ethylbutyl) sebacate using Novozym® 435, optimal conditions were found to be a 2.5% biocatalyst concentration, a temperature of 50°C, and a 25% molar excess of the alcohol. researchgate.net

The following interactive table summarizes key findings from research on the optimization of synthesis parameters for this compound and related esters.

Synthesis MethodKey ParameterOptimal Value/RangeObserved OutcomeReference
Non-CatalyticTemperature523 K - 673 KEquilibrium conversion reached within 15-60 minutes. rsc.org
Non-CatalyticMolar Ratio (Alcohol:Acid)1:1~85% equilibrium conversion. rsc.org
Enzymatic (Novozym 435)Molar Ratio (Acid:Alcohol)1:5100% conversion of sebacic acid. scribd.com
Enzymatic (Novozym 435)Enzyme Concentration5% (w/w)100% conversion of sebacic acid. scribd.com
Enzymatic (Novozym 435)Temperature100 °C100% conversion of sebacic acid in 150 minutes. scribd.com
Enzymatic (Novozym® 435)Biocatalyst Concentration2.5%Optimal for bis(2-ethylbutyl) sebacate synthesis. researchgate.net
Enzymatic (Novozym® 435)Temperature50 °COptimal for bis(2-ethylbutyl) sebacate synthesis. researchgate.net
Enzymatic (Novozym® 435)Molar Excess of Alcohol25%Optimal for bis(2-ethylbutyl) sebacate synthesis. researchgate.net

Mechanistic Investigations in Material Science Applications

Polymer Plasticization Theories and Models

The lubricating theory posits that the rigidity of a polymer is due to intermolecular friction between its long-chain molecules. rsc.orggoodyearrubber.com According to this model, the plasticizer molecules act as molecular lubricants, inserting themselves between the polymer chains. goodyearrubber.com This positioning increases the space between the polymer molecules, which in turn reduces the intermolecular forces and allows the chains to slide past one another more easily when a force is applied. goodyearrubber.comspecialchem.com

In the case of Bis(2-ethylhexyl) sebacate (B1225510), its long, flexible aliphatic chains are particularly effective at this lubricating function. These non-polar chains reduce the friction between polymer chains, such as those in Polyvinyl Chloride (PVC), enhancing the material's flexibility and softness. specialchem.com

The gel theory builds upon the lubrication concept, proposing that rigid polymers possess a three-dimensional "gel" or honeycomb-like structure formed by points of attachment or interaction between polymer chains. rsc.orgresearchgate.net These interactions create a rigid network. Plasticizers function by breaking down this structure. rsc.org

Bis(2-ethylhexyl) sebacate molecules, with their specific chemical structure, are able to disrupt and mask these centers of attachment that hold the polymer chains together. researchgate.net By replacing the strong polymer-polymer interactions with weaker plasticizer-polymer interactions, the rigidity of the gel structure is reduced. This disruption allows for greater movement of the polymer chains, resulting in a more flexible material. rsc.org

The effectiveness of this compound as a plasticizer is rooted in its molecular structure and its resulting interactions with polymer chains. Its two ester groups can form bonds with cationic compounds, while its long alkyl chains contribute to its function. specialchem.com

Plasticizers work by weakening the intermolecular forces, such as van der Waals forces or hydrogen bonds, that exist between polymer chains. specialchem.com The ester groups present in sebacates are key to their interaction with the polymer backbone, primarily through van der Waals forces and potential hydrogen bonding. royalsocietypublishing.org this compound molecules interpose themselves between the polymer chains, effectively shielding the polymer's interactive forces from each other. specialchem.com This separation reduces the cohesive energy density, leading to a softer, more easily deformable material.

The free volume theory is a widely accepted model that provides a quantitative explanation for plasticization. rsc.org It defines free volume as the internal space available within a polymer for the chains to move. rsc.org Rigid polymers are characterized by a limited amount of free volume, whereas flexible polymers have a significantly larger amount. rsc.org

Plasticizers, including this compound, function by increasing the free volume of the polymer system. rsc.orggoodyearrubber.com The introduction of the plasticizer molecules pushes the polymer chains further apart, creating additional empty space. royalsocietypublishing.org This increased free volume enhances the mobility of the polymer segments, allowing them to move more freely, which lowers the glass transition temperature (Tg) and increases the flexibility of the material. rsc.org The long aliphatic chains of sebacate esters are particularly effective at generating free volume. nih.gov Notably, for achieving good low-temperature properties—a key advantage of this compound—marginal compatibility with the polymer is desirable. A highly compatible plasticizer would solvate the polymer, whereas a marginally compatible one creates the necessary free volume for molecular movement and flexibility at low temperatures. hallstarindustrial.com

Molecular Interactions within Polymer Matrices

Influence on Polymer Mechanical Properties and Performance

The addition of this compound significantly alters the mechanical properties of polymers. It generally leads to a decrease in tensile strength, hardness, and elastic modulus, while increasing the elongation at break, thereby enhancing toughness and impact strength. specialchem.com Its low polarity and molecular structure make it an excellent choice for applications requiring flexibility at very low temperatures. hallstarindustrial.com

Research has shown that sebacate esters are effective plasticizers for a range of polymers beyond PVC, including poly(vinylidene dichloride), acrylics, ethyl cellulose (B213188), and various synthetic rubbers like neoprene and chlorinated rubbers. royalsocietypublishing.org

The following tables present data on the performance of this compound (DOS) in comparison to other common plasticizers in PVC.

Table 1: Comparative Performance of Plasticizers in PVC Data compiled from a technical datasheet comparing DOS, DOA (Dioctyl Adipate), and DOP (Dioctyl Phthalate). hallstarindustrial.com

Studies on dibutyl sebacate (DBS), a similar sebacate ester, further illustrate the impact on mechanical properties. In one study, a DBS-plasticized PVC formulation exhibited high elongation and a lower breaking stress compared to conventional phthalates. royalsocietypublishing.org

Table 2: Mechanical Properties of Dibutyl Sebacate (DBS) Plasticized PVC Data from a study on DBS as an eco-friendly plasticizer. royalsocietypublishing.org

These findings underscore the effectiveness of sebacate esters like this compound in modifying polymer properties to meet specific performance requirements, particularly for applications demanding high flexibility and excellent low-temperature resistance. hallstarindustrial.com

Compatibility with Various Polymer Systems

This compound, also known as dioctyl sebacate (DOS), is a high-performance plasticizer recognized for its excellent low-temperature flexibility and good heat resistance. Its compatibility with a range of polymer systems is crucial for its application in various industries. The molecular structure of DEHS, featuring a long, flexible aliphatic chain and branched ester groups, governs its interaction with different polymers, influencing the final properties of the plasticized material.

Polyvinyl Chloride (PVC)

This compound is a well-established and highly effective plasticizer for polyvinyl chloride (PVC) and its copolymers. scbt.comglobalindustrial.com It is particularly valued for applications requiring superior flexibility at low temperatures. hallstarindustrial.com The compatibility of DEHS with PVC stems from the interaction between the polar ester groups of the plasticizer and the polar C-Cl bonds of the polymer chains. This interaction facilitates the insertion of DEHS molecules between the PVC chains, increasing the free volume and reducing intermolecular forces, which in turn lowers the glass transition temperature (Tg) and imparts flexibility.

Research findings indicate that the low polarity of the sebacic acid backbone combined with the polar 2-ethylhexanol alcohol groups creates an ideal structure for achieving excellent low-temperature properties in PVC. hallstarindustrial.com In fact, low-temperature performance is often enhanced when a plasticizer is marginally compatible, as a highly compatible plasticizer would excessively solvate the polymer, hindering the molecular movement needed for flexibility at cold temperatures. hallstarindustrial.com

Compared to other common plasticizers, DEHS demonstrates superior performance in several key areas. For instance, plastisols formulated with DEHS as the sole plasticizer exhibit a viscosity approximately one-third of that of comparable systems using dioctyl phthalate (B1215562) (DOP). hallstarindustrial.com This lower viscosity is maintained even after prolonged aging. hallstarindustrial.com Furthermore, DEHS offers high plasticizing efficiency, low volatility, and excellent resistance to extraction by water, soaps, and detergents. hallstarindustrial.com However, due to its lower molecular weight and polarity, it shows less resistance to migration and extraction by hydrocarbon fluids. hallstarindustrial.com

PropertyDEHS (DOS)Dioctyl Adipate (B1204190) (DOA)Dioctyl Phthalate (DOP)
Hardness (Durometer A) 686467
100% Modulus (MPa) 6.05.26.2
Elongation at Break (%) 380410390
Tensile Strength (MPa) 12.912.614.0

Data sourced from comparative studies of plasticizers in PVC formulations. hallstarindustrial.com

Synthetic Rubbers (Elastomers)

DEHS is also utilized as a plasticizer for various synthetic rubbers, enhancing their flexibility and low-temperature performance. scbt.com Its compatibility extends to elastomers such as:

Nitrile Rubber (NBR): In NBR, DEHS provides excellent low-temperature flexibility, which is crucial for applications like seals, gaskets, and hoses that must perform in cold environments. scbt.com

Polychloroprene: DEHS is used to improve the low-temperature properties of this elastomer. hallstarindustrial.com

Chlorinated Polyethylene (B3416737): Its addition enhances flexibility at reduced temperatures. hallstarindustrial.com

Chlorosulfonated Polyethylene: Similar to other chlorinated elastomers, DEHS imparts improved cold-weather performance. hallstarindustrial.com

The plasticizing effect in these elastomers is achieved through the same fundamental mechanism as in PVC, where the DEHS molecules increase the mobility of the polymer chains.

Cellulose Derivatives

This compound shows good compatibility with certain cellulose derivatives, acting as an effective plasticizer. scbt.com It is compatible with:

Ethyl Cellulose: DEHS can be used to plasticize ethyl cellulose, a thermoplastic polymer used in coatings, inks, and adhesives. scbt.com

Nitrocellulose: It is also employed as a plasticizer in nitrocellulose lacquers and coatings. scbt.com

In these applications, DEHS improves the flexibility and durability of the resulting films and coatings.

Acrylic Polymers

The compatibility of this compound with acrylic polymers, such as polymethyl methacrylate (B99206) (PMMA), is a more complex issue with some conflicting information. Generally, esters as a chemical class are often not recommended for use with acrylics as they can cause crazing or cracking. industrialspec.com However, some sources list "2-Tthylhexyl Sebacate" [sic] as an acceptable or compatible substance for use with acrylic materials. louversintl.com

Detailed, publicly available research specifically quantifying the effect of DEHS on the mechanical and thermal properties of PMMA is scarce. While plasticizers are used to modify PMMA, high molecular weight plasticizers are often preferred to minimize migration. nih.gov Without specific data on the plasticizing efficiency, and its impact on the tensile strength, modulus, and glass transition temperature of PMMA, its use in acrylic formulations should be carefully evaluated on a case-by-case basis.

Other Polymer Systems

DEHS is also reported to be compatible with a range of other commodity plastics:

Polystyrene: It is compatible with polystyrene, a versatile plastic used in a wide array of applications from packaging to electronics. scbt.com

Polyethylene: Compatibility with polyethylene has also been noted. scbt.com

In these less polar polymer systems, the long alkyl chains of DEHS likely contribute to its compatibility, allowing it to blend effectively and potentially modify properties such as flexibility and impact resistance.

Tribological Research and Lubrication Mechanisms

Formation of Boundary Lubricating Films

Under conditions of high load and/or low speed, the lubricant film can be squeezed to a thickness of only a few molecules, a regime known as boundary lubrication. In this scenario, the chemical and physical properties of the lubricant and its interaction with the metal surfaces become paramount.

Research into the interaction of Bis(2-ethylhexyl) sebacate (B1225510) with metal surfaces has revealed that the formation of a protective boundary film is a remarkably rapid process. Studies have shown that this tribofilm develops within the initial 40 seconds of friction. This swift formation is crucial in preventing surface damage during the critical start-up and transient phases of mechanical operation. The kinetics of this process are influenced by several factors, including the load, speed, and the chemical nature of the interacting surfaces.

The nature of the metal surfaces plays a pivotal role in the formation of the lubricating film. The presence of unoxidized iron on the friction track has been found to significantly accelerate the chemical transformations of the Bis(2-ethylhexyl) sebacate molecules. The removal of the pre-existing oxide layer from the friction surface is a mechanically activated process, exposing the fresh, more reactive metal underneath. This nascent metal surface acts as a catalyst, promoting the reactions necessary for tribofilm formation. The ability of additives to dissolve this oxide layer is a key factor in their effectiveness in promoting tribofilm genesis.

During the friction process, the molecules of this compound undergo significant chemical transformations. When interacting with the iron surface, decarboxylation reactions occur, leading to the formation of free radicals. These highly reactive species then undergo a sequence of transformations, along with compounds containing carbon-carbon double bonds, to form a polymeric surface film. The adhesion of this film to the metal surface is facilitated by the interaction forces between the metal and the free radicals or the unsaturated bonds within the organic molecules. The formation of these so-called "friction polymers" is a key aspect of the lubrication mechanism of ester-based lubricants.

Anti-Friction and Wear Reduction Mechanisms

The formation of the boundary lubricating film is directly responsible for the anti-friction and wear-reducing properties of this compound. This tribofilm acts as a sacrificial layer, preventing direct contact between the asperities (microscopic high points) of the opposing metal surfaces. The film's ability to shear easily allows for smooth relative motion, thereby reducing the coefficient of friction.

The wear reduction is achieved through several mechanisms. The protective film physically separates the surfaces, preventing adhesive wear. It also helps to distribute the load over a larger area, reducing contact stress and mitigating abrasive and fatiguing wear mechanisms. The continuous formation and replenishment of this tribofilm under shearing conditions ensure sustained protection throughout the operational life of the lubricated component.

Oxidation Stability and Inhibitor Mechanisms in Lubricant Formulations

The performance of a lubricant can be significantly degraded by oxidation, a process that occurs at elevated temperatures in the presence of oxygen. The oxidation of this compound can lead to an increase in viscosity, the formation of sludge and deposits, and the generation of corrosive acidic byproducts.

To counteract these effects, lubricant formulations containing this compound are typically fortified with antioxidants. These additives work through different mechanisms to inhibit the oxidation process. Radical scavengers, such as hindered phenols and aromatic amines, interrupt the free-radical chain reactions that propagate oxidation. Peroxide decomposers, on the other hand, neutralize the hydroperoxides that are key intermediates in the oxidation cascade.

Recent research has explored the synergistic effects of different types of antioxidants in DEHS-based oils. For instance, the combination of N,N'-diphenylethane-1,2-diamine and 2,6-di-tert-butyl-4-methylphenol has been shown to significantly improve the oxidative stability of DEHS, increasing its oxidation induction time and decomposition temperature. mdpi.com

Peroxides are central to the oxidation mechanism of lubricants. The process is initiated by the formation of free radicals from the lubricant molecules. These radicals react with oxygen to form peroxy radicals, which in turn abstract hydrogen atoms from other lubricant molecules to form hydroperoxides.

Below is a data table summarizing key research findings related to the tribological and oxidative performance of this compound.

Research AreaKey FindingSignificance
Tribofilm Kinetics Boundary film forms within the first 40 seconds of friction.Demonstrates rapid protection of surfaces during critical operational phases.
Surface Interaction Unoxidized iron accelerates chemical transformation of the lubricant.Highlights the catalytic role of the metal surface in lubrication.
Chemical Transformation Decarboxylation leads to the formation of free radicals and a polymeric film.Explains the molecular basis for the formation of the protective tribofilm.
Oxidation Inhibition Synergistic antioxidant blends significantly improve oxidative stability. mdpi.comProvides a strategy for enhancing the high-temperature performance of the lubricant.
Peroxide Role Peroxide decomposition is a key step in the autocatalytic oxidation process.Identifies a critical target for antioxidant intervention.

Environmental Ecotoxicology and Fate

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. Key pathways for Bis(2-ethylhexyl) sebacate (B1225510) include reactions with water (hydrolysis), interaction with sunlight (phototransformation), and atmospheric oxidation.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. As an ester, Bis(2-ethylhexyl) sebacate is susceptible to hydrolysis, particularly under basic conditions (base-catalyzed hydrolysis), where it breaks down into its constituent alcohol and carboxylic acid. The primary hydrolysis by-products are 2-ethylhexanol and sebacic acid (also known as decanedioic acid). echemi.com

The rate of this reaction is pH-dependent. Based on structure-activity relationship (SAR) estimations, the hydrolysis of this compound is a slow process at neutral environmental pH. The estimated second-order rate constant for base-catalyzed hydrolysis is 0.03 L/mol-sec. echemi.com This corresponds to significantly long half-lives in aquatic environments, suggesting that hydrolysis is not a rapid degradation pathway unless conditions are alkaline. echemi.com

Table 1: Estimated Hydrolytic Half-Life of this compound

pH Half-Life
7 ~7 years
8 ~258 days

Data based on estimation methods. echemi.com

Phototransformation, or photolysis, is the degradation of a compound by light. This compound may undergo direct photolysis because its chemical structure contains functional groups capable of absorbing light in the environmentally relevant spectrum (wavelengths greater than 290 nm). echemi.com However, specific experimental studies detailing the quantum yield and half-lives of phototransformation in water, soil, or air are not extensively documented in the reviewed literature. While the potential exists, its significance as a primary degradation route in comparison to other pathways remains to be fully quantified.

In the atmosphere, volatile and semi-volatile organic compounds are primarily degraded by reacting with photochemically-produced hydroxyl (•OH) radicals. echemi.com this compound is expected to exist in both the vapor and particulate phases in the atmosphere. echemi.com The vapor-phase portion is subject to degradation by •OH radicals. echemi.com The rate of this reaction determines the compound's atmospheric residence time. Using structure estimation methods, a rate constant for this reaction has been calculated, leading to a relatively short estimated atmospheric half-life. echemi.com This indicates that once volatilized, this compound is likely to be degraded relatively quickly in the atmosphere. echemi.com

Table 2: Estimated Atmospheric Degradation of this compound

Parameter Value
OH Radical Reaction Rate Constant 3.1 x 10⁻¹¹ cm³/molecule-sec (at 25°C)
Estimated Atmospheric Half-Life ~12 hours

Half-life calculated assuming an atmospheric •OH concentration of 5 x 10⁵ radicals/cm³. echemi.com

Biotic Degradation and Biodegradation Processes

Biotic degradation involves the breakdown of organic matter by living organisms, primarily microorganisms. This is a critical pathway for the ultimate removal of this compound from the environment.

The biodegradability of this compound has been evaluated in various studies. While some research suggested that pure fungal and bacterial cultures isolated from plastic films showed limited growth when DEHS was the sole carbon source, indicating slow degradation, other standardized tests provide conflicting evidence. echemi.com For instance, a study following the OECD Test Guideline 301B reported a biodegradation of 84.6% over 28 days, which would classify the substance as readily biodegradable. oks-germany.com The use of this compound in two-liquid phase biosystems for the degradation of other persistent pollutants also suggests it is sufficiently stable and biocompatible to be used in such microbial processes without causing immediate toxicity to the degrading consortium. researchgate.netresearchgate.net

In biological systems, the metabolic fate of this compound is inferred to begin with enzymatic hydrolysis, mirroring the abiotic process, to yield 2-ethylhexanol and sebacic acid. cpsc.gov The subsequent metabolism of the 2-ethylhexyl moiety is of particular toxicological interest. It is metabolized to 2-ethylhexanoic acid (2-EHA). cpsc.govscbt.com

2-EHA has been identified as a peroxisome proliferator in rodents. cpsc.govscbt.com Peroxisomes are cellular organelles that contain enzymes for various metabolic processes, including the breakdown of fatty acids via beta-oxidation. The degradation of 2-EHA is believed to proceed through a pathway analogous to that of fatty acids, primarily via peroxisomal beta-oxidation. scbt.com This proliferation of peroxisomes is a key mode of action for the observed liver effects in animal studies. cpsc.gov

Environmental Distribution and Transport Mechanisms

The environmental journey of this compound (DEHS) is dictated by its distinct physicochemical properties. These characteristics determine its movement and persistence across different environmental compartments, including soil, water, and air.

Adsorption and Desorption in Soil and Sediment Matrices

This compound is expected to exhibit negligible mobility in soil. This is based on an estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 5.6 x 10⁵. Such a high Koc value indicates a strong tendency for the compound to adsorb to suspended solids and sediment in aquatic environments and to bind tightly to soil particles, limiting its movement and bioavailability.

Volatilization and Atmospheric Transport

The potential for DEHS to volatilize is considered low due to its very low vapor pressure. However, its Henry's Law constant suggests that volatilization from water surfaces can be an important fate process, although this is likely moderated by its strong adsorption to sediment and suspended solids. The estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is 16 hours, assuming no adsorption. When adsorption is factored in, the estimated volatilization half-life from a model pond increases significantly to 70 years. DEHS is not expected to volatilize from dry soil surfaces.

Physicochemical Properties of this compound
PropertyValue
Vapor Pressure<0.01 hPa at 20 °C
Henry's Law Constant8.5 x 10⁻⁵ atm-m³/mole (estimated)
Soil Organic Carbon-Water Partitioning Coefficient (Koc)5.6 x 10⁵ (estimated)

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms

Ecotoxicological Effects and Underlying Mechanisms in Aquatic Organisms

DEHS, a non-phthalate plasticizer, has been shown to exert disruptive effects on the endocrine systems of aquatic organisms, raising concerns about its environmental safety.

Endocrine System Disruption

Recent studies have identified this compound as an endocrine disruptor in fish. Research on Japanese medaka (Oryzias latipes) has shown that exposure to DEHS can induce the formation of testis-ova, a condition indicative of endocrine disruption, and negatively impact reproductive success. nih.gov

The specific mechanisms through which DEHS affects the reproductive axis in fish have been a subject of investigation, with studies examining its impact on key reproduction-related genes.

Research on Japanese medaka has yielded specific findings regarding the effect of DEHS on the expression of genes central to the reproductive cascade. One study found that exposure to DEHS did not induce changes in the gene expression levels of kisspeptin (B8261505) 1 (kiss1) or gonadotropin-releasing hormone (gnrh) in a dose-dependent manner. In contrast, a more recent 2025 study reported that DEHS does affect reproduction-related genes and significantly suppresses the number of eggs laid, though it did not affect fertilization rates. nih.gov Specific data on the direct impact of DEHS on the gene expression of estrogen receptors in aquatic organisms was not available in the reviewed scientific literature.

Reported Effects of this compound on Reproduction-Related Gene Expression in Japanese Medaka (Oryzias latipes)
GeneReported Effect
kisspeptin (kiss1)No dose-dependent change in expression reported in one study.
Gonadotropin-releasing hormone (GnRH)No dose-dependent change in expression reported in one study.
General Reproduction-Related GenesReported to be affected in a 2025 study. nih.gov
Thyroid Hormone-Disrupting Effects

Exposure to this compound has been demonstrated to interfere with the thyroid hormone system in fish. researchgate.net In studies involving the Japanese medaka (Oryzias latipes), DEHS was found to potentially disrupt thyroid hormone-related gene expression and metabolism. researchgate.net

Key research findings indicate that DEHS exposure can lead to:

Suppression of Gene Expression : A notable effect is the suppression of the deiodinase 2 (dio2) gene expression. researchgate.net

Altered Hormone Receptor Genes : Changes in the expression levels of thyroid hormone receptor alpha (trα) and thyroid hormone receptor beta (trβ) have been observed. researchgate.net

Impact on Thyroid-Stimulating Hormone : Lower-concentration exposure has been associated with reduced expression levels of a thyroid-stimulating hormone subunit beta-like (tshβ-like) gene. researchgate.net

These alterations in gene expression can have physiological consequences, as evidenced by the failure of swim bladder inflation in Japanese medaka, which is linked to the suppression of dio2. researchgate.net

Table 1: Effects of DEHS on Thyroid-Related Gene Expression in Japanese Medaka

Gene Effect of DEHS Exposure Observed Physiological Consequence
dio2 Suppressed expression Failure of swim bladder inflation
trα / trβ Altered expression levels Potential disruption of thyroid hormone signaling
tshβ-like Reduced expression at lower concentrations Indicates disruption of the pituitary-thyroid axis
Induction of Testis-Ova Formation

A significant endocrine-disrupting effect of DEHS in aquatic vertebrates is the induction of testis-ova. nih.govconicet.gov.ar This condition, a form of intersex, is characterized by the presence of female egg cells (oocytes) within the testes of male fish. nih.govwaterworld.com

Studies on Japanese medaka have shown that exposure to various concentrations of DEHS can induce the formation of testis-ova in male (XY) fish. nih.govconicet.gov.ar This phenomenon suggests that DEHS may possess estrogenic activity, interfering with the normal sexual differentiation of the gonads. conicet.gov.ar The development of intersex characteristics is a recognized indicator of exposure to endocrine-disrupting chemicals in the environment. mongabay.comcbsnews.com

Suppression of Reproductive Performance

Beyond gonadal abnormalities, DEHS exposure has been linked to the suppression of reproductive output in fish. nih.govresearchgate.net In controlled studies with Japanese medaka, exposure to DEHS resulted in a significant reduction in the number of eggs laid by females. nih.govconicet.gov.ar

Interestingly, while fecundity (the number of eggs produced) was negatively impacted, the fertilization rates of the eggs were not affected. nih.gov This suggests that DEHS may interfere with the physiological processes governing oogenesis and spawning behavior rather than gamete viability. The impairment of reproductive success is a critical concern for the long-term sustainability of fish populations exposed to such contaminants. nih.govresearchgate.net

Comparative Ecotoxicology with Phthalate (B1215562) Plasticizers (e.g., DEHP, DEHA)

DEHS is often used as an alternative to phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and Di(2-ethylhexyl) adipate (B1204190) (DEHA), which are known for their reproductive and endocrine-disrupting properties. researchgate.netmst.dkmssm.edu However, comparative analysis reveals that DEHS, despite being a non-phthalate, exhibits similar toxicological endpoints.

DEHP : This widely studied phthalate is a known reproductive toxicant in fish, causing reduced fertilization rates, decreased sperm quality, and altered expression of reproduction-related genes. nih.govmedwinpublishers.commdpi.com Like DEHS, DEHP has been shown to disrupt the endocrine system. mdpi.com

DEHS : Research highlights that DEHS also acts as an endocrine disruptor, inducing testis-ova formation and suppressing reproductive output in fish, challenging its perception as an entirely benign alternative. nih.govresearchgate.net

An ecological risk assessment based on the ratio of predicted environmental concentration (PEC) to predicted no-effect concentration (PNEC) for DEHS revealed a potential ecological risk to aquatic environments, with a PEC/PNEC ratio exceeding 1. conicet.gov.ar This indicates that, similar to certain phthalates, the environmental concentrations of DEHS could be high enough to pose a risk to aquatic life. conicet.gov.arfrontiersin.org

Table 2: Comparative Ecotoxicological Effects of DEHS and DEHP in Fish

Effect This compound (DEHS) Di(2-ethylhexyl) phthalate (DEHP)
Endocrine Disruption Induces testis-ova formation; disrupts thyroid hormone-related genes. nih.govresearchgate.net Known endocrine disruptor; impacts sex steroid levels. nih.govmdpi.commdpi.com
Reproductive Performance Significantly reduces the number of eggs laid. nih.gov Reduces fertilization rates, hatching rates, and larval survival. nih.gov Impairs oogenesis. plos.org
Gamete Quality Fertilization rates unaffected in one study. nih.gov Reduces sperm production, motility, and density. mdpi.com
Regulatory Status Considered a "safer" alternative non-phthalate plasticizer. nih.govresearchgate.net Classified as toxic for reproduction; use is regulated. mst.dkresearchgate.net

Toxicological Mechanisms in Mammalian Systems

In mammalian systems, the toxicity of DEHS is closely linked to its metabolism and subsequent interaction with cellular pathways.

Metabolism to 2-Ethylhexanol (2-EHA) and its Biological Implications

Upon ingestion, diesters like DEHS are expected to be metabolized through hydrolysis into their constituent diacid and alcohol. scbt.com For DEHS, this process yields sebacic acid and 2-ethylhexanol (2-EHA). scbt.com The alcohol metabolite, 2-EHA, is of particular toxicological interest.

2-EHA can be further metabolized to 2-ethylhexanoic acid (2-EHA acid). scbt.com This metabolite has been associated with reproductive and developmental toxicity in animal studies. scbt.com The metabolism of DEHS to 2-EHA is a critical first step in its toxicological pathway, as 2-EHA is the precursor to the biologically active molecules that interact with cellular receptors. scbt.comnih.gov

Peroxisome Proliferation and Associated Effects

The metabolites of certain plasticizers, including phthalates and their alternatives, can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and energy homeostasis. mdpi.commdpi.com

The metabolite of DEHS, 2-ethylhexanoic acid (2-EHA acid), is implicated in peroxisome proliferation. scbt.com Activation of PPARs, particularly the PPARα isoform, by such chemicals can lead to a phenomenon known as peroxisome proliferation in the liver of rodents. nih.govnih.gov This process is characterized by a significant increase in the size and number of peroxisomes in liver cells. Chronic peroxisome proliferation in rodents has been linked to the development of liver tumors, suggesting a tumor-promoting potential for substances that activate this pathway. scbt.commdpi.com

Genotoxicity Assessments (e.g., Ames assay, chromosome aberration induction)

The genotoxic potential of this compound (DEHS) has been evaluated through various assays, primarily focusing on gene mutations and chromosomal damage.

Studies utilizing the Salmonella/E.coli Mutagenicity Test, commonly known as the Ames test, have been conducted to assess the potential of DEHS to induce gene mutations. nih.govnih.gov The results from these bacterial reverse mutation assays have indicated that this compound is not mutagenic. scbt.com

Regarding chromosomal damage, the assessment is more complex and often involves its metabolites. The primary metabolite, 2-ethylhexanoic acid (2-EHA), has been shown to be capable of inducing chromosome aberrations and sister chromatid exchanges in in vitro studies. scbt.com However, a study on the related compound, adipic acid bis(2-ethylhexyl) ester, did not find evidence of chromosomal aberrations in a Chinese hamster ovary cell assay. scbt.com For DEHS itself, one study noted it was negative for promotion activity in the rat liver foci bioassay, an indicator of carcinogenic potential. cpsc.gov

AssayTest SystemCompoundResult
Ames Test (Gene Mutation)Salmonella/E.coliThis compoundNegative nih.govnih.gov
Chromosome AberrationIn vitro2-Ethylhexanoic acid (metabolite)Positive scbt.com
Sister Chromatid ExchangeIn vitro2-Ethylhexanoic acid (metabolite)Positive scbt.com

Developmental and Reproductive Toxicity Mechanisms

The mechanisms underlying the developmental and reproductive toxicity of this compound (DEHS) are linked to its metabolic breakdown products and their interaction with biological systems.

One of the primary mechanisms of toxicity is associated with its metabolite, 2-ethylhexanoic acid (2-EHA), which has been linked to both reproductive and developmental effects in animal studies. scbt.com Studies on reproduction toxicity have indicated an embryotoxic effect of 2-EHA. scbt.com In rats, fetotoxic effects were observed in the form of reduced skeleton ossification. scbt.com The metabolism of DEHS can also lead to the formation of 2-ethylhexanol, and DEHS itself is considered a peroxisome proliferator. cpsc.gov Peroxisome proliferation is a known mechanism of toxicity for some related plasticizers, although its direct relevance to human carcinogenicity is debated. scbt.com

However, findings in mammals have not been uniform. A 19-week oral feeding study conducted with this compound in rats reported no adverse reproductive effects. scbt.com For the metabolite 2-EHA, a No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity in rats was established, while fetotoxic effects were noted at higher concentrations. scbt.com

EffectOrganism/SystemObserved Mechanism/FindingCompound
Reproductive ToxicityJapanese Medaka (Oryzias latipes)Induction of testis-ova; suppressed reproduction; endocrine disruption. nih.govThis compound
Reproductive ToxicityRats (19-week oral study)No adverse reproductive effects reported. scbt.comThis compound
Developmental/FetotoxicityRatsReduced skeleton ossification. scbt.com2-Ethylhexanoic acid (metabolite)
General MechanismAnimal modelsActs as a peroxisome proliferator. cpsc.govThis compound

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure and functional groups present in Bis(2-ethylhexyl) sebacate (B1225510).

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural confirmation of Bis(2-ethylhexyl) sebacate. The FTIR spectrum of DEHS exhibits characteristic absorption bands that correspond to the vibrations of its specific functional groups. A prominent feature in the spectrum is the strong carbonyl (C=O) stretching vibration, typically observed around 1730-1740 cm⁻¹, which is indicative of the ester groups. Additionally, the spectrum displays C-H stretching vibrations from the alkyl chains in the 2800-3000 cm⁻¹ region and C-O stretching vibrations associated with the ester linkage. These distinct peaks provide a molecular fingerprint, allowing for the verification of the compound's identity and an assessment of its structural integrity.

Vibrational Mode **Characteristic Wavenumber (cm⁻¹) **Functional Group
C=O Stretch~1735Ester
C-H Stretch~2860-2960Alkyl
C-O Stretch~1170Ester

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful variant of FTIR that is particularly suited for the analysis of surface films and interfaces. nih.gov This technique is valuable for studying the behavior of this compound when it is present as a thin film, such as in lubricating layers or as a plasticizer on a polymer surface. In ATR-IR, the infrared beam penetrates only a few micrometers into the sample, providing surface-specific information. This allows for the in-situ investigation of adsorption, degradation, or chemical transformations of DEHS on a substrate without extensive sample preparation. For instance, it can be used to monitor changes in the orientation of DEHS molecules on a surface or to detect the formation of degradation products resulting from environmental exposure.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas chromatography (GC) is the standard method for determining the purity of this compound and for analyzing its composition. Commercial suppliers of DEHS routinely use GC to specify the assay of their products, with purities often exceeding 97-98%. tcichemicals.com In a typical GC analysis, the liquid DEHS sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. A detector, commonly a flame ionization detector (FID), then quantifies the eluted compound. The retention time is characteristic of DEHS, and the peak area is proportional to its concentration, allowing for accurate purity assessment.

Analytical Parameter Technique Typical Value
Purity AssayGas Chromatography (GC)≥ 97.0%

While direct metabolic studies on this compound are not extensively documented in the provided context, the methodology for detecting metabolites of similar ester compounds, such as phthalates, is well-established using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net This highly sensitive and selective technique is the preferred method for identifying and quantifying metabolites in biological matrices like urine or serum. The process involves an initial separation of the metabolites from the biological matrix using liquid chromatography, followed by their detection and quantification by tandem mass spectrometry. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the anticipated metabolites, which would likely include the hydrolyzed monoester, mono(2-ethylhexyl) sebacate, and its further oxidized derivatives. The high selectivity of LC-MS/MS minimizes interference from the complex biological matrix, enabling reliable detection at very low concentrations. researchgate.net

Surface Analysis Techniques

Understanding the interfacial behavior of this compound, particularly in its applications as a lubricant, necessitates the use of specialized surface analysis techniques. One such powerful technique is X-ray Photoelectron Spectroscopy (XPS). XPS can provide detailed information on the elemental composition and chemical state of the atoms on the surface of a material. In the context of DEHS, XPS has been employed to study the formation of boundary lubricating films during friction. Research has shown that XPS can detect unoxidized iron on a friction track, which in turn accelerates the chemical transformations of the lubricant molecules. This demonstrates the utility of surface-sensitive techniques in elucidating the mechanisms of action of DEHS at a molecular level. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Tribofilm Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS is instrumental in analyzing the composition of tribofilms—thin boundary layers that form on friction surfaces and are critical for lubrication.

Research into the mechanism of boundary lubricating films formed from DEHS demonstrates the power of XPS in elucidating chemical transformations during friction. researchgate.net Studies have shown that the formation of a boundary film occurs rapidly, within the first 40 seconds of friction. researchgate.net XPS analysis of the friction track reveals the presence of unoxidized iron, which is found to accelerate the chemical transformations of the DEHS molecules. researchgate.net This mechanically activated process, where the surface oxide film is removed, allows for direct interaction between the lubricant and the fresh metal surface. researchgate.net

The interaction between DEHS and the iron surface leads to decarboxylation reactions, forming free radicals. researchgate.net Subsequent transformations of these radicals and other compounds with unsaturated bonds result in the formation of the protective surface film. researchgate.net XPS, along with other techniques like ATR IR-spectroscopy, confirms that the ester functionalities (C=O and C-O groups) of DEHS are directly involved in the formation of these boundary films. researchgate.net The analysis of wear particles generated during friction in DEHS-lubricated systems further supports these findings, indicating the formation of C-O-Fe bonds. researchgate.netscispace.com

Summary of XPS Findings on Tribofilms from this compound
ObservationXPS Finding / ImplicationReference
Film Formation KineticsBoundary film forms within the first 40 seconds of friction. researchgate.net
Surface ActivationDetection of unoxidized iron on the friction track, which catalyzes lubricant transformations. researchgate.net
Chemical InteractionEvidence of C-O-Fe bond formation in wear particles, indicating direct chemical reaction between the ester and the surface. researchgate.netscispace.com
Functional Group InvolvementThe C=O and C-O groups of the ester are shown to participate in film formation. researchgate.net

Electrochemical Techniques in Lubricant Interaction Studies

Electrochemical techniques provide valuable insights into the redox processes that can occur within a lubricant system, particularly concerning the interaction between additives, base oils, and metal surfaces. These methods can be used to study the formation of protective films and the degradation of lubricant components.

Cyclic Voltammetry for Redox Behavior Assessment

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to investigate the redox behavior of species in solution. While DEHS itself is a relatively electrochemically stable ester, CV is employed to study the behavior of additives within a DEHS base fluid and their interactions with metallic surfaces.

For instance, electrochemical techniques have been applied to detect the redox behavior of the antiwear additive zinc dithiophosphate (B1263838) (ZDDP) in a DEHS base fluid. researchgate.net Using cyclic voltammetry with an iron electrode, it was demonstrated that ZDDP is oxidized in a chemically-irreversible process at applied potentials above 1.2V versus a platinum reference. researchgate.net This type of study is crucial for understanding how applied potentials, which can arise in electrified vehicle components, might influence the function of antiwear additives within a DEHS-based lubricant. researchgate.net Beyond lubricant-additive interactions, DEHS is also a key component in electrochemical sensor applications, where it serves as a plasticizer in polyvinyl chloride (PVC) membranes for ion-selective electrodes. sigmaaldrich.comatamanchemicals.comsigmaaldrich.com

Computational and Modeling Approaches

Computational modeling provides a theoretical framework to predict and interpret the physical properties and environmental behavior of chemical compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the physicochemical properties or structural features of compounds with their biological activities or other effects. ijpsr.comlongdom.org For a compound like DEHS, QSAR models can be used to predict properties like toxicity or environmental fate based on its molecular descriptors.

While specific QSAR models developed exclusively for DEHS are not prominently featured in the literature, the principles can be applied by examining related structures. DEHS is an aliphatic ester with double alkyl chains. Studies on the QSAR of double-chain compounds show that their hydrophobicity, a key parameter in biological activity, is decreased relative to single-chain isomers due to the intramolecular association of the chains in water. nih.gov This decreased hydrophobicity can explain the generally low order of toxicity observed for higher alkyl diesters like adipates, azelates, and sebacates. nih.govscbt.com Experimental data for DEHS, such as its negative result in the Ames assay for genotoxicity, serves as the kind of "activity" input required for the development and validation of QSAR models. scbt.com

Environmental Distribution Modeling

Environmental distribution models, such as fugacity models, are used to predict how a chemical will partition among various environmental compartments like air, water, soil, and biota. defra.gov.ukulisboa.pt The model uses the physicochemical properties of a substance to calculate its distribution at equilibrium.

For this compound, key properties dictate its likely environmental fate. It possesses a very low vapor pressure (<0.01 hPa at 20°C) and low water solubility (approximately 0.1 g/L at 20°C). sigmaaldrich.comatamanchemicals.com Based on these properties, an environmental distribution model would predict that DEHS released into the environment would have a low tendency to volatilize into the atmosphere. Due to its hydrophobicity (high octanol-water partition coefficient), it would preferentially adsorb to organic matter in soil and sediment rather than remaining in the water column. Therefore, soil and sediment are expected to be the primary environmental sinks for DEHS.

Thermodynamic Scaling Methods in Viscosity Studies

The viscosity of a lubricant is a critical parameter that is highly dependent on both temperature and pressure. Thermodynamic scaling is a powerful method used to collapse viscosity data taken at various temperatures (T) and pressures (P) onto a single master curve. acs.orgresearchgate.net This is achieved by using a scaling parameter, γ, which relates density and temperature to viscosity.

This compound is often used as a reference fluid for high-pressure rheology, and its viscosity has been extensively measured over wide ranges of temperature and pressure. researchgate.netasme.org These experimental data are ideal for the application of thermodynamic scaling methods, such as the one developed by Roland et al. acs.orgresearchgate.net This approach allows for the interpolation and extrapolation of viscosity data with high accuracy, which is essential for modeling lubricant performance in applications like elastohydrodynamic lubrication. asme.org While the specific scaling parameter γ for DEHS is not explicitly reported in some studies, the method has been successfully applied to structurally similar esters like bis(2-ethylhexyl) phthalate (B1215562) (DEHP), which was found to have a γ of 3.65. acs.orgresearchgate.net

Experimental Viscosity of this compound at 0.1 MPa
Temperature (K)Viscosity (mPa·s)Reference
283.1559.07 acs.org
293.1533.37 acs.org
313.1513.81 acs.org
333.157.16 acs.org
353.154.32 acs.org
363.153.40 acs.org

Structure Activity Relationship Sar Studies

Correlation of Molecular Structure with Plasticizing Efficacy

The effectiveness of Bis(2-ethylhexyl) sebacate (B1225510) as a plasticizer is directly linked to its molecular structure. As a diester of sebacic acid and 2-ethylhexanol, its structure provides a combination of a long, flexible aliphatic core and branched end groups. wikipedia.org This composition results in low polarity, which is a key factor in its high plasticizing efficiency, particularly in polymers like polyvinyl chloride (PVC). hallstarindustrial.com

The principle of plasticization involves the insertion of plasticizer molecules between polymer chains, which reduces intermolecular forces and increases the free volume, thereby enhancing flexibility. The low polarity of DEHS makes it only marginally compatible with PVC. This marginal compatibility is advantageous for achieving excellent low-temperature flexibility, as a highly compatible plasticizer would solvate the polymer more extensively, restricting the molecular movement needed for flexibility at reduced temperatures. hallstarindustrial.com The two ester groups in the DEHS molecule are able to bond with cationic compounds, contributing to its function as a solvent and film-forming agent. specialchem.com

When compared to other common plasticizers, the structural features of DEHS offer distinct advantages. Its performance characteristics, such as low volatility and high efficiency, are generally superior to those of many phthalate (B1215562) and adipate (B1204190) esters. hallstarindustrial.com

Table 1: Comparison of Original Physical Properties in PVC Compounds

PropertyDEHS (DOS)DOA (Dioctyl Adipate)DOP (Dioctyl Phthalate)
Hardness, Duro A, pts.686467
100% Modulus, MPa6.05.26.2
Elongation at Break, %380410390
Tensile Strength, MPa12.912.614.0

Data sourced from Hallstar Industrial. hallstarindustrial.com

Influence of Alkyl Chain Branching and Length on Performance Characteristics

The alkyl portion of the ester, in this case, the 2-ethylhexyl group, significantly influences the performance characteristics of the plasticizer. The branching at the second carbon position is a critical structural feature. This branching disrupts the linearity and packing efficiency of the molecules, which is a primary reason for the excellent low-temperature flexibility imparted by DEHS. hallstarindustrial.com

Studies on various small-molecule acceptors have shown that the length and branching of alkyl side chains have a profound impact on molecular aggregation, solubility, and crystallinity. nih.govresearchgate.net While shorter or linear chains can sometimes lead to stronger π-π stacking and higher crystallinity, the branched nature of the 2-ethylhexyl group in DEHS helps maintain liquidity at low temperatures and ensures it functions effectively as a plasticizer. researchgate.netnih.gov Esters derived from branched alcohols are widely used as lubricant bases precisely because of their good performance at low temperatures. researchgate.net The combination of the long, ten-carbon sebacic acid chain and the branched eight-carbon 2-ethylhexanol provides a balance that enhances flexibility without being overly compatible with the polymer matrix. hallstarindustrial.com

Relationship between Chemical Structure and Environmental Fate Parameters

The chemical structure of DEHS governs its behavior and persistence in the environment. Its large molecular size (C26H50O4) and low water solubility contribute to its environmental fate. wikipedia.org Key parameters like the octanol-water partition coefficient (Log Kow) and the soil adsorption coefficient (Log Koc) are used to predict its distribution in environmental compartments.

A high Log Kow value indicates a tendency for the chemical to partition into fatty tissues of organisms and into organic matter in soil and sediment, suggesting a potential for bioaccumulation. Similarly, a high soil adsorption coefficient suggests the compound will be relatively immobile in soil and less likely to leach into groundwater. DEHS is structurally similar to di(2-ethylhexyl)adipate (DEHA), differing only in the length of the central carbon chain, which suggests their environmental behaviors may be comparable. cpsc.gov

Table 2: Physicochemical and Environmental Fate Properties of DEHS

ParameterValueInterpretation
Molecular Weight (g/mol)426.68Relatively large molecule. cpsc.gov
Log Kow (Octanol-Water Partition Coefficient)9.6 (Predicted)High potential for bioaccumulation. cpsc.gov
Henry's Law Constant (atm-m³/mole)1.5 x 10⁻⁵ (Predicted)Low volatility from water. cpsc.gov
Log Koc (Soil Adsorption Coefficient)4.8 (Predicted)Strongly adsorbs to soil and sediment. cpsc.gov
BCF (Bioconcentration Factor)2.6 (Predicted)Low potential for bioconcentration in aquatic organisms. cpsc.gov

Data sourced from CPSC Staff Statement on University of Cincinnati Report. cpsc.gov

Structure-Toxicity Relationships

The toxicity profile of Bis(2-ethylhexyl) sebacate is closely tied to its metabolism, specifically the cleavage of its ester bonds. In biological systems, DEHS is expected to be metabolized into its constituent parts: sebacic acid and 2-ethylhexanol. cpsc.govscbt.com The toxicity is therefore largely influenced by the properties of these metabolites. While sebacic acid has a low order of toxicity, the 2-ethylhexyl moiety is of greater concern. scbt.com

The metabolite 2-ethylhexanol can be further oxidized to 2-ethylhexanoic acid (2-EHA), a compound that has been associated with developmental and reproductive toxicity in animal studies, as well as liver toxicity. scbt.com It is important to note that the carcinogenic effects observed in rodents from peroxisome proliferators like those related to the 2-ethylhexyl moiety are not generally considered relevant to humans. scbt.com

A key aspect of the structure-toxicity relationship is the difference between branched and straight-chain isomers. The toxicological effects associated with the 2-ethylhexyl group would not be expected from a straight-chain isomer like di-n-octyl sebacate, as the latter cannot be metabolized to 2-ethylhexanol or 2-EHA. cpsc.gov This highlights the critical role of the alkyl chain's branching in the molecule's toxicological profile. Despite these concerns, DEHS itself exhibits very low acute oral toxicity. cpsc.gov

SAR for Alkoxy Radical Decomposition in Atmospheric Oxidation Processes

In the atmosphere, volatile organic compounds like DEHS can undergo oxidation, a process in which alkoxy radicals (RO•) are key intermediates. researchgate.net The subsequent reactions of these alkoxy radicals—unimolecular decomposition, isomerization, or reaction with O2—are critical in atmospheric chemistry. researchgate.net Structure-activity relationships (SARs) have been developed to predict the reaction pathways of these radicals based on their molecular structure. rsc.org

The decomposition of an alkoxy radical typically occurs via β C-C bond scission. The barrier height for this reaction is highly dependent on the nature and position of substituent groups on the α- and β-carbons relative to the oxygen atom. A generalized SAR can express this barrier height (Eb) as a linear function of substituent-specific activity factors (Fs). rsc.org

The SAR equation is often represented as:

E_b = E_b(base) + ΣN_s × F_s

Where E_b(base) is the barrier height for a reference alkoxy radical, N_s is the number of substituents, and F_s is the activity factor for each substituent. For example, an α-alkyl group has a negative activity factor, meaning it lowers the energy barrier and promotes decomposition. Alkoxy substituents (-OR), such as those that would be present in radicals derived from DEHS, also influence the reaction barrier. rsc.org These predictive models allow for the estimation of decomposition rates for complex molecules like DEHS without direct experimental measurement. rsc.org

Relationship between Additive Molecular Structure and Tribofilm Formation

In its role as a lubricant, the molecular structure of DEHS is fundamental to its ability to form protective boundary films, or tribofilms, on metal surfaces during friction. The formation of these films is a mechanically activated process involving chemical transformations of the lubricant molecules. researchgate.netresearchgate.net

Research on the interaction of DEHS with metal surfaces shows that the formation of the boundary film is a rapid process. researchgate.netresearchgate.net The presence of unoxidized iron on the friction track, exposed by the mechanical action, plays a decisive role by accelerating the chemical breakdown of the lubricant molecules. researchgate.net This interaction can lead to the destruction of C-C and C-H bonds within the DEHS molecule. researchgate.net The structure of the ester, with its long hydrocarbon chains and polar ester groups, facilitates adsorption onto the metal surface. Under the high pressure and shear of a tribological contact, these molecules can undergo tribopolymerization, forming a durable, protective film that reduces wear and friction. researchgate.net The specific molecular structure of the additive directly influences these chemical processes that clean and modify the friction surface, leading to the formation of dissipative structures that protect the underlying material. researchgate.net

Table of Compounds

Emerging and Specialized Research Applications

Role in Ion-Selective Electrode Membrane Formulations

Bis(2-ethylhexyl) sebacate (B1225510) (BEHS), also commonly referred to as dioctyl sebacate (DOS), serves a critical function as a plasticizer in the fabrication of polymeric membrane ion-selective electrodes (ISEs). These sensors are essential tools in various fields for measuring the activity of specific ions in a solution. The performance of a PVC-based ISE is significantly influenced by the membrane's composition, particularly the plasticizer, which typically constitutes about 66% of the membrane's weight.

The primary role of BEHS in these formulations is to act as a solvent mediator within the PVC matrix, ensuring the proper dissolution and mobility of the ionophore—the component responsible for selectively binding to the target ion. The compatibility of the plasticizer with the polymer and the ionophore is crucial for the electrode's functionality. BEHS is favored for its high lipophilicity and low water solubility, which prevents it from leaching out of the membrane into the aqueous sample, thereby ensuring the longevity and stability of the electrode.

Research has demonstrated that the choice of plasticizer directly impacts key analytical parameters of an ISE, including its slope of response, selectivity, and linear range. For instance, in the development of ISEs for cationic surfactants, the use of BEHS as a plasticizer has been investigated alongside other plasticizers like 2-nitrophenyl octyl ether (NPOE), bis(2-ethylhexyl) phthalate (B1215562), and dibutyl sebacate. These studies aim to optimize the membrane formulation to achieve the best analytical performance for specific target ions. The selection of BEHS or another plasticizer often involves experimental assessments to find the optimal combination with a particular ionophore to achieve the desired response characteristics for the target ion.

The physical properties of BEHS, such as its ability to soften the PVC matrix, also influence the ion-exchange process across the membrane and the membrane's resistance, which in turn affects the analytical signal. While conventional plasticizers like BEHS have proven effective, research into polymeric plasticizers, such as polyester (B1180765) sebacate (PES), has been conducted to further enhance the lifetime of ISEs. A comparative study showed that while PES-plasticized electrodes exhibited comparable potentiometric response characteristics to those with BEHS, they maintained a Nernstian response and high selectivity for a longer duration. This was attributed to the better retention of membrane components due to the polymeric nature of PES.

Below is a table summarizing the function and impact of Bis(2-ethylhexyl) sebacate in ion-selective electrode membranes:

Function/ImpactDescription
Solvent Mediator Dissolves and ensures the mobility of the ionophore within the PVC matrix.
High Lipophilicity Minimizes leaching of the plasticizer into aqueous solutions, enhancing electrode stability.
Influence on Analytical Performance Affects the electrode's slope, selectivity, and linear response range.
Membrane Plasticization Softens the PVC matrix, influencing ion-exchange and membrane resistance.

Applications in Pharmaceutical Formulations (e.g., transdermal drug release enhancement)

This compound is utilized in the pharmaceutical and cosmetic industries primarily as a plasticizer, emollient, solvent, and film-forming agent. specialchem.com Its application in pharmaceutical formulations is often associated with topical and transdermal delivery systems.

In the context of transdermal patches, plasticizers are crucial components that are added to polymeric materials to enhance their flexibility and prevent them from becoming brittle. jddtonline.info The mechanical properties of the patch, such as its ability to adhere to the skin and maintain its integrity with skin movement, are significantly influenced by the type and concentration of the plasticizer. jddtonline.info By improving the film-forming properties of the polymer matrix, BEHS can contribute to the creation of a stable and effective drug delivery platform. jddtonline.info

While direct research on this compound as a chemical penetration enhancer for transdermal drug release is limited, its role as a plasticizer can indirectly influence drug delivery. The flexibility and physical characteristics of the polymer matrix can affect the diffusion of the drug from the patch to the skin. As an emollient, it can also alter the condition of the stratum corneum, which may have an impact on drug absorption.

In cosmetic and personal care products, this compound is valued for its ability to form a thin, non-greasy film on the skin and hair, providing a smooth feel. It also functions as a solvent for other ingredients in a formulation and can help to mask unpleasant odors.

The following table outlines the functions of this compound in pharmaceutical and cosmetic formulations:

FunctionDescription in Formulations
Plasticizer Improves the flexibility and prevents cracking of polymeric films in transdermal patches. jddtonline.info
Emollient Softens and soothes the skin.
Solvent Dissolves other substances within the formulation.
Film-Forming Agent Creates a thin, smooth film on the surface of the skin or hair. specialchem.com

Research as Reference Materials for Viscometry Studies

This compound has been a subject of investigation as a potential industrial reference fluid for viscosity measurements, particularly in the moderately high viscosity range. researchgate.net Accurate viscosity reference materials are essential for the calibration of viscometers, which are widely used in various industries.

The need for high-viscosity reference standards has grown, for instance, due to deeper oil drilling operations. researchgate.net This has prompted organizations like the International Association for Transport Properties (IATP) to explore new candidate fluids. researchgate.net The research into this compound contributes to this effort by providing precise viscosity data over a range of temperatures. researchgate.net

The following table presents the experimental viscosity data for this compound at various temperatures as reported in the study. researchgate.net

Temperature (K)Viscosity (mPa·s)
284.1430.13
288.1525.13
293.1520.08
298.1516.29
303.1513.38
313.159.54
323.157.15
333.155.56
343.154.43
353.153.59
358.153.24

Behavior in Aerosol Systems and Cloud Condensation Nuclei Activity

This compound is utilized as a model compound in atmospheric science research to study the behavior of organic aerosols and their role as cloud condensation nuclei (CCN). Understanding how the chemical and physical properties of organic aerosols evolve is crucial for accurately modeling cloud formation and its impact on climate.

In laboratory studies, chemically reduced organic aerosols composed of this compound are used to investigate how their CCN activity changes upon photochemical oxidation, for example, through heterogeneous reactions with hydroxyl (OH) radicals. These studies have shown that as BEHS aerosol is oxidized, its ability to act as a CCN evolves. This evolution is driven by the formation of new oxygenated functional groups on the molecule and changes in the aerosol's size due to the formation of gas-phase reaction products.

A statistical model of these heterogeneous reactions reveals that the average changes in the aerosol's hygroscopicity (its ability to take up water) are controlled by the formation, volatilization, solubility, and surface activity of multiple generations of oxidation products. This research highlights the complexity of atmospheric aging of organic aerosols and demonstrates the importance of considering the entire population of chemical species within a particle to accurately predict its CCN activity.

The following table summarizes the key aspects of this compound's role in aerosol and CCN research:

Research AreaApplication of this compoundKey Findings
Organic Aerosol Model Serves as a surrogate for chemically reduced organic aerosols in laboratory experiments.Allows for controlled studies of oxidation processes.
CCN Activity Evolution Used to study how photochemical aging affects the ability of organic aerosols to form cloud droplets.Oxidation increases CCN activity through the formation of oxygenated functional groups.
Hygroscopicity Studies Investigates changes in water uptake properties of organic aerosols upon oxidation.The overall change in hygroscopicity is a result of the combined properties of many oxidation products.

Potential as an Environmentally Friendly Biolubricant Base-Oil

This compound, a synthetic ester, shows potential as a base oil for environmentally friendly lubricants. researchgate.net The demand for biolubricants is increasing due to environmental regulations and a growing awareness of the impact of mineral oil-based lubricants on ecosystems. researchgate.net Synthetic esters are a significant class of biodegradable synthetic lubricants. researchgate.net

One of the primary advantages of using this compound in lubricant formulations is its ability to improve the low-temperature properties of the lubricant. researchgate.net Vegetable oils, while biodegradable and renewable, often have poor low-temperature performance. researchgate.net Blending vegetable oils with synthetic esters like BEHS can result in lubricant formulations with a wide range of kinematic viscosities, pour points below -33°C, and flash points above 240°C. researchgate.net

Research has explored mixtures of vegetable oils (such as corn oil) with diesters like di-2-ethylhexyl-adipate (DOA) and di-2-ethylhexyl-sebacate (DOS), which, with the addition of additives, can become effective lubricants. researchgate.net These mixtures offer a balance of performance and environmental friendliness. researchgate.net BEHS is noted for its thermal stability and good solubility for additives, which are important characteristics for a lubricant base oil. researchgate.net

The table below highlights the properties of this compound that make it a promising candidate for use in environmentally friendly biolubricants.

PropertyRelevance as a Biolubricant Base-Oil
Synthetic Ester Nature Generally considered biodegradable, a key requirement for environmentally friendly lubricants. researchgate.net
Good Low-Temperature Performance Improves the pour point of lubricant blends, addressing a weakness of some vegetable oils. researchgate.net
Thermal Stability Provides resistance to breakdown at higher operating temperatures. researchgate.net
Good Additive Solubility Allows for the effective incorporation of performance-enhancing additives. researchgate.net
High Flash Point Contributes to the safety of the lubricant by indicating a lower risk of flammability. researchgate.net

Q & A

Q. How is DEHS aerosol generated for experimental studies in air pollution control systems, and what parameters influence its particle concentration?

DEHS aerosols are synthesized by condensing DEHS vapor onto sodium chloride crystal nuclei. Key parameters include nitrogen pressure, saturator flow valve settings, temperature, and reheater conditions. Adjusting these variables allows precise control of total mass concentration (e.g., ~120 mg/m³) and number concentration (e.g., ~233,843 particles/cm³), critical for simulating real-world particulate matter in electrostatic precipitator studies .

Q. What methods are used to measure the viscosity of DEHS, and how does temperature affect its Newtonian behavior?

Capillary viscometry is the standard method for measuring DEHS viscosity across temperatures (283–363 K). Studies show DEHS exhibits Newtonian flow behavior, with viscosity decreasing linearly as temperature increases. For example, at 283 K, viscosity is ~30 mPa·s, dropping to ~5 mPa·s at 363 K. These measurements are critical for modeling fluid dynamics in lubrication or aerosol studies .

Q. What safety protocols are recommended for handling DEHS in laboratory settings?

DEHS requires PPE (gloves, goggles, lab coats) and adequate ventilation due to skin/eye irritation risks. In case of exposure, rinse affected areas with water and seek medical attention. Avoid disposal into waterways, as DEHS has low biodegradability (BCF = 4) and high soil immobility (Koc ~5.6×10⁵), indicating long-term environmental persistence .

Advanced Research Questions

Q. How does heterogeneous oxidation of DEHS aerosols by hydroxyl radicals (OH) influence cloud condensation nuclei (CCN) activity?

OH radical reactions with DEHS aerosols induce functionalization (adding polar groups) and fragmentation (volatilizing products). A statistical model reveals that CCN activity depends on competing processes: oxygenated species increase hygroscopicity, while volatile fragments reduce particle size. Surface tension reduction by oxidized subpopulations must be quantified to predict activation thresholds accurately .

Q. What computational models predict DEHS aerosol deposition in human respiratory systems, and how do particle sizes influence regional lung deposition?

Landahl’s deposition model, applied to Weibel’s lung morphology, predicts DEHS particles (0.2–10 µm) exhibit minimal alveolar deposition at ~0.5 µm due to balanced diffusion and sedimentation. For 2–5 µm particles, 20–64% deposit in non-ciliated airways, correlating with bronchial carcinoma risks in generation 4 airways. Experimental validation aligns with modeled retention rates .

Q. How do extractable and leachable (E&L) studies address DEHS contamination risks in parenteral drug products?

DEHS, a plasticizer in PVC medical devices, is monitored via HPLC-GC-FID to quantify leaching into intravenous solutions. Replacement with alternatives like bis(2-ethylhexyl) maleate is advised to avoid interference with epoxidation processes. Regulatory thresholds (e.g., EPA TSCA listing) mandate strict compliance to limit patient exposure .

Q. What role does DEHS play in modifying surfactant sensor membranes for cationic surfactant detection?

DEHS enhances ionophore solubility (e.g., DMI-TPB) in PVC membranes, improving sensor response to cationic surfactants like benzalkonium chloride. Compared to other plasticizers (e.g., phthalates), DEHS optimizes membrane resistance and signal stability, critical for detecting surfactants in antiseptics at low concentrations (µM range) .

Methodological Notes

  • Experimental Design : When generating DEHS aerosols, calibrate saturator temperatures to ±0.1°C for reproducible particle size distributions .
  • Data Contradictions : While DEHS is classified as low-risk for aquatic toxicity (EC50 >100 mg/L), its persistence in soil necessitates lifecycle assessments in environmental studies .
  • Statistical Analysis : Use principal component analysis (PCA) to deconvolute overlapping oxidation product signals in DEHS aerosol CCN studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.